molecular formula C15H15N3O5S B5701630 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Cat. No.: B5701630
M. Wt: 349.4 g/mol
InChI Key: LIEVERYAPZTHDG-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl(methylsulfonyl)amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The reaction of 3-nitroaniline with benzoyl chloride to form N-(3-nitrophenyl)benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl(methylsulfonyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Triethylamine, sodium hydroxide.

Major Products:

    Reduction Product: 4-[methyl(methylsulfonyl)amino]-N-(3-aminophenyl)benzamide.

    Substitution Product: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can be reduced to an amine, which may interact with biological molecules such as enzymes and receptors. The methyl(methylsulfonyl)amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-[methyl(methylsulfonyl)amino]-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

    4-[methyl(methylsulfonyl)amino]-N-(2-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

    N-(3-nitrophenyl)-4-(methylsulfonyl)benzamide: Similar structure but with different substitution patterns.

Uniqueness: 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl(methylsulfonyl)amino groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-8-6-11(7-9-13)15(19)16-12-4-3-5-14(10-12)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEVERYAPZTHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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